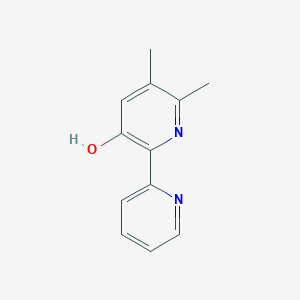

5,6-Dimethyl-2-pyridin-2-yl-pyridin-3-ol

Description

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

5,6-dimethyl-2-pyridin-2-ylpyridin-3-ol |

InChI |

InChI=1S/C12H12N2O/c1-8-7-11(15)12(14-9(8)2)10-5-3-4-6-13-10/h3-7,15H,1-2H3 |

InChI Key |

CWWRVLWPIMZIAP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1C)C2=CC=CC=N2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 5,6-Dimethyl-2-pyridin-2-yl-pyridin-3-ol and related pyridin-3-ol derivatives:

Physicochemical Properties

- Solubility: Methyl groups (e.g., 5,6-Dimethyl derivative) increase hydrophobicity, reducing water solubility compared to simpler derivatives like 6-Methyl-3-pyridinol .

- Thermal Stability :

- Iodine and chlorine substituents (e.g., 2-Chloro-6-iodopyridin-3-ol) may lower melting points due to increased molecular weight and halogen bonding .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 5,6-Dimethyl-2-pyridin-2-yl-pyridin-3-ol, and how can reaction efficiency be optimized?

- Methodological Approach :

- Step 1 : Utilize cross-coupling reactions (e.g., Suzuki-Miyaura) to assemble the pyridinyl backbone, leveraging palladium catalysts under inert conditions .

- Step 2 : Introduce methyl groups via nucleophilic substitution or Friedel-Crafts alkylation, ensuring regioselectivity by controlling temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) .

- Step 3 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Approach :

- Nuclear Magnetic Resonance (NMR) : Assign signals for methyl groups (δ 2.1–2.5 ppm in H NMR) and pyridinyl protons (δ 7.0–8.5 ppm). Use C NMR to confirm quaternary carbons .

- Mass Spectrometry (MS) : Employ high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identify hydroxyl stretches (~3200 cm) and aromatic C=C vibrations (~1600 cm) .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data for this compound?

- Methodological Approach :

- Refinement Software : Use SHELXL for small-molecule refinement, applying twin-law corrections if twinning is detected .

- Validation : Cross-validate with DFT-calculated bond lengths/angles and spectroscopic data to resolve conflicts between experimental and theoretical models .

- Data Sources : Compare results with structurally analogous compounds (e.g., 6-(3-Chloro-4-methylphenyl)pyridin-3-ol) to identify systematic errors .

Q. What strategies elucidate the electronic effects of methyl and pyridinyl substituents on the compound’s reactivity?

- Methodological Approach :

- Computational Analysis : Perform Density Functional Theory (DFT) calculations to map electron density distributions and predict sites for electrophilic/nucleophilic attack .

- Experimental Probes : Conduct Hammett studies using substituents with known σ values to correlate electronic effects with reaction rates (e.g., nitration or halogenation) .

- Spectroscopic Monitoring : Track intermediate formation via in-situ UV-Vis or Raman spectroscopy during reactions .

Q. How do adjacent methyl groups influence the tautomeric equilibrium of this compound in varying solvents?

- Methodological Approach :

- Solvent Screening : Use deuterated solvents (DMSO-d, CDCl) to study tautomer ratios via H NMR at variable temperatures .

- Kinetic Studies : Monitor tautomerization rates using stopped-flow techniques and correlate with solvent polarity (e.g., Kamlet-Taft parameters) .

- Comparative Analysis : Contrast results with non-methylated analogs (e.g., pyridin-3-ol) to isolate steric/electronic contributions .

Data Contradiction Analysis

Q. How should conflicting reports about the biological activity of this compound be resolved?

- Methodological Approach :

- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

- Structure-Activity Relationship (SAR) : Compare bioactivity with structural analogs (e.g., 3,5-Bis(trifluoromethyl)pyridin-2-ol) to identify critical functional groups .

- Meta-Analysis : Use statistical tools (e.g., Cochrane Review) to assess publication bias or methodological flaws in existing studies .

Key Considerations for Experimental Design

- Synthetic Challenges : Methyl groups may sterically hinder reactions; optimize using bulkier bases (e.g., LDA) or microwave-assisted synthesis for faster kinetics .

- Analytical Pitfalls : Overlapping NMR signals can occur; employ 2D techniques (COSY, HSQC) for unambiguous assignments .

- Data Reproducibility : Document reaction conditions (e.g., glovebox use for air-sensitive steps) and share raw crystallographic data (e.g., CIF files) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.